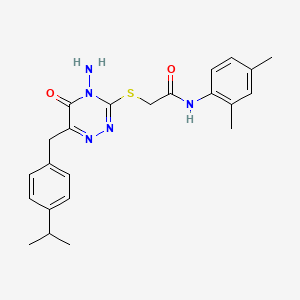

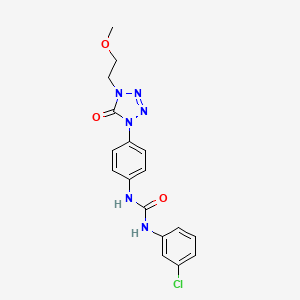

![molecular formula C16H21NO4 B2497053 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide CAS No. 1902908-52-4](/img/structure/B2497053.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide involves several key steps, including palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols. This process is notable for its stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of the major stereoisomers was established through X-ray diffraction analysis, highlighting the precision achievable in the synthesis of complex organic compounds (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, reveals the cyclohexene ring adopts a half-chair conformation, and the thiophene ring is essentially planar. Such detailed structural insights are obtained through techniques like X-ray diffraction, illustrating the complex conformations that these molecules can adopt (Wang et al., 2014).

Chemical Reactions and Properties

The chemical reactions and properties of N-phenoxyacetamide derivatives involve Rh(III)-catalyzed C-H activation and [3 + 2] annulation processes. These methods enable the construction of dihydrobenzofurans through carbooxygenation of 1,3-dienes, showcasing the compound's versatility and reactivity in forming complex structures with significant synthetic potential (Wu et al., 2021).

Physical Properties Analysis

The physical properties of compounds structurally similar to N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are typically influenced by the compound's molecular structure and can be determined through analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for the application of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide in chemical synthesis and drug development. Studies have shown that related compounds exhibit significant inhibitory activity against enzymes and bacteria, indicating the potential for pharmacological applications (Yele et al., 2021).

Scientific Research Applications

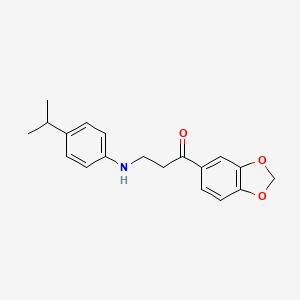

Redox Chemistry in Enzymatic Oxidation

Redox Chemistry in Laccase-Catalyzed Oxidation : Compounds similar to "N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide" have been studied for their roles in laccase-catalyzed biotransformations. This includes applications like paper pulp delignification and the degradation of polycyclic hydrocarbons. The enzymatic oxidation mechanism of these compounds suggests potential applications in environmental remediation and biotechnology processes (Feng Xu et al., 2000).

Photolytic Environmental Remediation

Photolysis of Highly Chlorinated Dibenzo-p-dioxins : Studies on the photolysis of chlorinated dibenzo-p-dioxins, which share structural similarities with "N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide," have revealed that sunlight can effectively degrade these compounds. This suggests potential applications in environmental remediation, particularly in the detoxification of dioxin-contaminated sites (A. Dobbs & C. Grant, 1979).

Antibacterial Agents

Synthesis of N-Substituted Sulfonamides : Research on N-substituted sulfonamides bearing benzodioxane moiety, which is structurally related to the compound of interest, has shown potent antibacterial activity against various Gram-negative and Gram-positive strains. This indicates potential pharmaceutical applications in developing new antibacterial agents (M. Abbasi et al., 2016).

Herbicide Treatment

Treatment Using Membrane Bioreactor Technology : The treatment of herbicides using membrane bioreactor technology has been explored for compounds similar to "N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide." This suggests potential applications in the treatment of agricultural runoff and the mitigation of pesticide contamination in water sources (Avik. J. Ghoshdastidar & A. Tong, 2013).

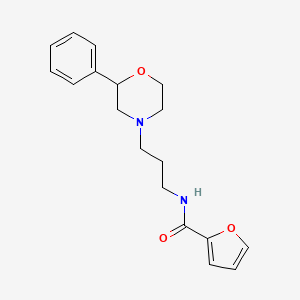

Chemical Synthesis and Evaluation

Rh(III)-Catalyzed C-H Activation : The Rh(III)-catalyzed C-H activation for the construction of dihydrobenzofurans through carbooxygenation of 1,3-dienes, as studied in related compounds, showcases potential synthetic applications in organic chemistry and pharmaceuticals (Liexin Wu et al., 2021).

Safety and Hazards

properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-16(11-21-13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)20-9-8-19-14/h1-5,12,14-15H,6-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUWSAQCJWPFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)COC3=CC=CC=C3)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

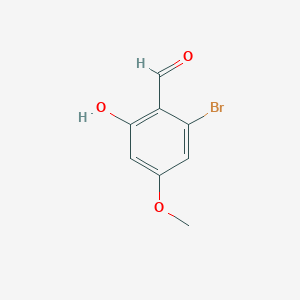

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)

![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2496988.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2496989.png)

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2496991.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)